![molecular formula C13H21N3O3S2 B2491351 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097920-65-3](/img/structure/B2491351.png)
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related thiadiazole derivatives involves the reaction of specific starting materials to produce thiadiazole and thiadiazole amide compounds, showcasing a variety of methods for introducing the thiadiazole moiety into complex molecules (Abdel‐Aziz et al., 2009), (Xia, 2015).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including the analysis of their conformations and intermolecular interactions, has been elucidated through X-ray crystallography and spectral studies. These analyses reveal the geometric preferences and stability factors of these compounds (Ganesan et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including cyclization and alkylation, leading to the formation of structurally diverse compounds with potential biological activities. These reactions showcase the versatility of thiadiazole derivatives as intermediates in organic synthesis (Khalid et al., 2016).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various solvents and conditions, which is essential for their application in different fields of chemistry and biology (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiadiazole derivatives, are influenced by their molecular structure. Studies on these compounds reveal their potential as biologically active molecules with applications in developing new therapeutic agents (Tahghighi et al., 2011).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-9(2)8-21(18,19)11-5-4-6-16(7-11)13(17)12-10(3)14-15-20-12/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEINESKGWIDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-3-(2-methylpropanesulfonyl)piperidine |
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